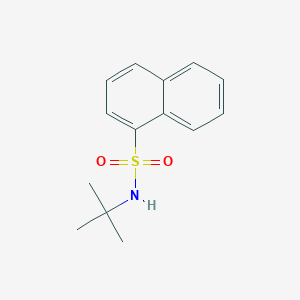

N-(tert-butyl)-1-naphthalenesulfonamide

Description

Contextualization of Sulfonamide Chemistry and Its Research Significance

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine, is a cornerstone of medicinal chemistry and drug development. wisdomlib.org Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, revolutionizing the treatment of bacterial infections before the widespread availability of antibiotics. wikipedia.org Their mechanism of action in bacteria often involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis. wikipedia.org Beyond their well-known antibacterial properties, sulfonamides exhibit a vast array of pharmacological activities, including antiviral, anticancer, antidiabetic, and diuretic effects. wisdomlib.orgajchem-b.comresearchgate.net This versatility has cemented their role as vital building blocks in the synthesis of a wide range of pharmaceuticals. ajchem-b.comresearchgate.net The ongoing exploration of sulfonamide derivatives continues to yield compounds with novel biological activities, underscoring their enduring importance in chemical research. ajchem-b.comresearchgate.net

Overview of Naphthalene-Based Compounds in Academic Investigations

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental scaffold in the design and synthesis of numerous biologically active molecules. ekb.egalfa-chemistry.com Its rigid, planar structure and lipophilic nature make it an attractive moiety for researchers exploring interactions with biological targets. ijpsjournal.com Naphthalene derivatives have demonstrated a broad spectrum of therapeutic potential, with applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents, among others. nih.gov Several FDA-approved drugs, such as nafcillin (B1677895) (an antibiotic), tolnaftate (B1682400) (an antifungal), and naproxen (B1676952) (a nonsteroidal anti-inflammatory drug), incorporate the naphthalene core, highlighting its clinical relevance. ekb.egnih.gov The rich chemistry of naphthalene allows for diverse structural modifications, enabling the fine-tuning of pharmacological properties and the development of novel therapeutic agents. ekb.eg

Specific Focus on N-(tert-butyl)-1-naphthalenesulfonamide within Research Landscapes

Within the extensive families of sulfonamides and naphthalene derivatives, this compound has emerged as a compound of particular interest to the scientific community. This molecule uniquely combines the sulfonamide functional group with the bulky, sterically hindering tert-butyl group and the rigid naphthalene scaffold. The tert-butyl group, a large alkyl substituent, can significantly influence the molecule's three-dimensional structure and its interactions with biological macromolecules. nih.gov Its presence can impact reaction rates and binding affinities. The strategic placement of this group on the sulfonamide nitrogen attached to the 1-position of the naphthalene ring creates a distinct chemical entity with specific physicochemical properties that are actively being explored in various research contexts.

Scope and Objectives of Academic Inquiry into the Compound's Chemical Biology

Academic investigations into this compound are primarily focused on elucidating its chemical synthesis, characterizing its structural and electronic properties, and exploring its potential as a lead compound or molecular probe in various biological systems. Researchers are interested in understanding how the interplay between the naphthalenesulfonyl and tert-butyl moieties influences its reactivity and biological activity. The objectives of these studies often include the development of efficient synthetic routes, the detailed analysis of its molecular architecture through techniques like X-ray crystallography, and the evaluation of its efficacy in various biological assays to identify potential therapeutic applications. The overarching goal is to leverage the unique structural features of this compound to design novel molecules with enhanced potency and selectivity for specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-14(2,3)15-18(16,17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUUAVJWRYBSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Tert Butyl 1 Naphthalenesulfonamide and Its Analogs

Direct Sulfonylation Routes for Naphthalenesulfonamides

The most conventional and widely practiced approach for the synthesis of N-substituted naphthalenesulfonamides involves the direct reaction between a naphthalenesulfonyl chloride and a suitable amine. This method is valued for its straightforwardness and reliability.

Synthesis via Naphthalene-1-sulfonyl Chloride and tert-Butylamine (B42293)

The primary and most direct synthesis of N-(tert-butyl)-1-naphthalenesulfonamide is achieved through the reaction of naphthalene-1-sulfonyl chloride with tert-butylamine. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.

The process typically involves dissolving naphthalene-1-sulfonyl chloride in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). chemicalbook.com A base, commonly a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine, is added to the mixture to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct. chemicalbook.comnih.gov The tert-butylamine is then introduced to the reaction mixture, which is often stirred at room temperature or gently heated to facilitate the reaction. nih.gov The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC). chemicalbook.com Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and the product is extracted into an organic solvent. chemicalbook.com Purification is then carried out, usually by column chromatography or recrystallization, to yield the pure this compound.

Table 1: Typical Reaction Conditions for Direct Sulfonylation

| Parameter | Condition | Source |

|---|---|---|

| Electrophile | Naphthalene-1-sulfonyl chloride | nih.gov |

| Nucleophile | tert-Butylamine | - |

| Base | Triethylamine (Et₃N) | chemicalbook.comnih.gov |

| Solvent | Dichloromethane (CH₂Cl₂) | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Workup | Aqueous wash, extraction, and purification | chemicalbook.com |

Exploration of Alternative Amidation Strategies

While direct sulfonylation is common, research has explored alternative amidation strategies to overcome some of its limitations, such as the availability of sulfonyl chlorides or the need for harsh reaction conditions.

One innovative, one-step method involves the use of the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with organometallic reagents. organic-chemistry.orgnih.gov In this approach, a naphthalenyl Grignard or organolithium reagent would be reacted with t-BuONSO to directly form the primary naphthalenesulfonamide. organic-chemistry.orgresearchgate.net This could then be alkylated with a tert-butyl group. More directly, this methodology points towards new ways of forming the S-N bond, bypassing the traditional sulfonyl chloride intermediate. researchgate.net

Another area of exploration is the use of different coupling reagents and catalysts to facilitate the amide bond formation, potentially under milder conditions. rsc.org For instance, palladium-catalyzed C-H arylation techniques have been developed for constructing biaryl sulfonamides, representing a progressive method for creating complex sulfonamide structures. researchgate.net While not a direct route to the title compound, these methods are crucial for synthesizing analogs. Furthermore, methods exist for converting primary sulfonamides into sulfinate salts, which are versatile intermediates that can be functionalized further. acs.org

Functional Group Interconversions on Existing Naphthalenesulfonamide Frameworks

Functional group interconversion (FGI) provides a powerful tool for modifying an existing this compound scaffold, allowing for the late-stage introduction of chemical diversity. organic-chemistry.org These transformations can target either the naphthalene (B1677914) ring or, less commonly, the sulfonamide moiety itself.

For example, a bromo or iodo group pre-installed on the naphthalene ring can be converted into a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, or Sonogashira couplings to introduce new carbon-carbon bonds, or Buchwald-Hartwig amination to add new nitrogen-based substituents. Similarly, a nitro group on the naphthalene core can be reduced to an amine, which can then be further derivatized through diazotization or acylation reactions. The primary sulfonamide group itself can be converted to sulfonyl chlorides or fluorides using pyrylium (B1242799) salts, opening pathways to other sulfonamide derivatives. acs.org

Divergent Synthesis of this compound Derivatives

Divergent synthesis strategies aim to create a library of related compounds from a common intermediate. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Strategies for Modifying the Naphthalene Moiety

Modifying the naphthalene core is a primary strategy for creating derivatives. Research has shown that introducing various substituents onto the aromatic rings can significantly influence the properties of the molecule. nih.govnih.gov

One approach involves starting with a substituted naphthalene raw material. For example, using a methoxy- or bromo-substituted naphthalene-1-sulfonyl chloride in the initial sulfonylation reaction will yield the corresponding substituted this compound. nih.gov Another strategy is the electrophilic substitution on the this compound core, such as nitration or halogenation, although controlling the regioselectivity can be a challenge. More advanced methods include palladium-catalyzed C-H activation/functionalization, which allows for the direct introduction of substituents at specific positions on the naphthalene ring of the pre-formed sulfonamide. researchgate.net

Table 2: Examples of Naphthalene Moiety Modifications

| Modification Strategy | Reagents/Conditions | Resulting Derivative Type | Source |

|---|---|---|---|

| Substitution on Phenyl Ring | Use of substituted naphthalene-1-sulfonyl chloride | Phenyl-substituted naphthalenesulfonamides | nih.gov |

| Addition of Carboxylate Group | Multi-step synthesis involving substituted naphthalene core | Naphthalene-N,N'-diacetic acid derivatives | nih.gov |

| Click Chemistry | Reaction of an alkyne-functionalized naphthalimide with an azide | Triazole-linked naphthalimide derivatives | nih.gov |

| Amide Bond Formation | Coupling of an amino-naphthalimide with a carboxylic acid | Amide-linked naphthalimide derivatives | nih.gov |

Approaches for Derivatizing the Sulfonamide Nitrogen and tert-Butyl Group

Derivatization of the sulfonamide nitrogen in this compound is generally challenging due to the steric bulk of the adjacent tert-butyl group, which hinders further N-alkylation or N-arylation reactions. The sulfonamide N-H proton is also significantly less acidic compared to that of a primary sulfonamide, making deprotonation more difficult.

However, derivatization strategies for analytical purposes, such as methylation using (trimethylsilyl)diazomethane, have been developed for sulfonamides in general, which could potentially be adapted. nih.gov

Modification of the tert-butyl group itself is synthetically challenging and not a common strategy. It would likely require harsh conditions that could compromise the integrity of the rest of the molecule. Therefore, diversification of the N-substituent is typically achieved by using different primary amines in the initial sulfonylation reaction rather than by post-synthesis modification of the tert-butyl group. For instance, using various alkyl or aryl amines in place of tert-butylamine allows for the synthesis of a diverse library of N-substituted-1-naphthalenesulfonamides.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of specific isomers of N-substituted naphthalenesulfonamides requires careful control over stereoselectivity and regioselectivity. These factors are crucial in determining the final structure and properties of the molecule.

Regioselectivity: The position of the sulfonamide group on the naphthalene ring is a key aspect of regioselectivity. The sulfonation of naphthalene is a classic example of a reaction where the regiochemical outcome is highly dependent on reaction conditions. The reaction of naphthalene with a sulfonating agent can yield either 1-naphthalenesulfonic acid or 2-naphthalenesulfonic acid. The formation of the 1-isomer is kinetically favored, while the 2-isomer is the thermodynamically more stable product. Therefore, by controlling the reaction temperature and time, one can selectively synthesize the desired regioisomer of naphthalenesulfonic acid, which is the precursor to the corresponding sulfonyl chloride and subsequently the sulfonamide. For the synthesis of this compound, the preparation of 1-naphthalenesulfonyl chloride is the critical regioselective step.

Furthermore, regioselectivity can be a significant factor in the functionalization of the naphthalene ring of pre-formed naphthalenesulfonamides. Palladium-catalyzed C-H functionalization has been explored for the site-selective arylation of unsubstituted sulfonamides, demonstrating that the sulfonamide group can direct ortho-arylation. This highlights the potential for regioselective modification of the naphthalenesulfonamide scaffold.

Stereoselectivity: When the amine or the naphthalenesulfonyl moiety contains chiral centers, stereoselective synthesis becomes important. For instance, the synthesis of N-C axially chiral sulfonamides has been achieved through palladium-catalyzed N-allylation. This approach, using a chiral ligand such as the (S,S)-Trost ligand, can lead to the formation of optically active N-allylated sulfonamide derivatives with high enantioselectivity. While this example does not directly involve this compound, it demonstrates that stereoselective methods can be applied to create chiral sulfonamides. The bulky tert-butyl group in the target molecule can also influence the stereochemical outcome of reactions at adjacent positions.

Green Chemistry Principles in Naphthalenesulfonamide Synthesis Research

The application of green chemistry principles to the synthesis of pharmaceuticals and other fine chemicals is of growing importance. These principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several green chemistry principles can be applied.

The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and using inherently safer chemistry for accident prevention. nih.govchemicalbook.comnih.govnih.govnih.gov

A key area for the application of green chemistry in sulfonamide synthesis is the use of environmentally benign solvents. Research has demonstrated the feasibility of synthesizing sulfonamides in water, which is a significant improvement over traditional methods that often use volatile and hazardous organic solvents. nih.gov This approach not only reduces the environmental footprint but can also simplify product isolation.

Another important principle is the use of catalytic reagents over stoichiometric ones. Catalysts can increase reaction efficiency and reduce waste. For example, the use of catalysts in the synthesis of N-tert-butyl benzenesulfonamide (B165840), a close analog of the target compound, has been patented, highlighting the potential for catalytic routes in the synthesis of N-tert-butyl naphthalenesulfonamides. google.com Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent another green approach that has been successfully applied to the synthesis of other heterocyclic compounds and could potentially be adapted for naphthalenesulfonamide synthesis.

Catalytic Methods for the Synthesis of Naphthalenesulfonamide Compounds

Catalytic methods offer significant advantages in the synthesis of sulfonamides, including milder reaction conditions, higher yields, and improved selectivity. Various catalytic systems have been developed for the formation of the sulfonamide bond and for the functionalization of the sulfonamide scaffold.

A patented method for the synthesis of N-tert-butyl benzenesulfonamide, an analog of the target compound, utilizes a catalyst to facilitate the reaction. google.com This indicates the industrial relevance and potential for catalytic approaches in the large-scale production of such compounds. The patent describes the use of hafnium tetrachloride or zirconium tetrachloride as catalysts for the reaction between benzenesulfonamide and a tert-butyl source.

The following table summarizes the reaction conditions and yields for the catalytic synthesis of N-tert-butyl benzenesulfonamide as described in the patent literature.

Table 1: Catalytic Synthesis of N-tert-butyl benzenesulfonamide

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hafnium tetrachloride | tert-butyl propionate | Xylene | 155 | - | - |

| Zirconium tetrachloride | tert-butyl acrylate | Diphenyl ether | 145 | - | - |

| Hafnium tetrachloride | tert-butyl propionate | - | - | 97.5 | 98.8 |

Data from patent CN107459471B for the synthesis of the benzene (B151609) analog.

Beyond the direct formation of the sulfonamide bond, catalytic methods are also employed for the modification of the naphthalenesulfonamide structure. As mentioned earlier, palladium-catalyzed cross-coupling reactions can be used for the regioselective C-H functionalization of the naphthalene ring. These advanced catalytic methods open up avenues for creating a diverse range of naphthalenesulfonamide analogs with tailored properties.

Molecular Interactions and Biochemical Mechanisms of Action Research

Investigation of Protein-Ligand Binding Dynamics

The ability of N-(tert-butyl)-1-naphthalenesulfonamide to interact with and influence the function of various proteins has been a central theme of research. These studies aim to characterize the physical and chemical nature of these interactions and their functional consequences.

Biophysical Characterization of this compound Interactions with Target Proteins (e.g., Tubulin, Enzymes)

While direct biophysical studies detailing the interaction of this compound with proteins such as tubulin are not extensively documented in publicly available literature, the broader class of naphthalenesulfonamides has been studied. Techniques such as fluorescence spectroscopy and isothermal titration calorimetry are standard methods used to characterize protein-ligand binding dynamics, providing data on binding affinity, stoichiometry, and thermodynamic parameters. For related compounds, these methods have been crucial in understanding how they engage with their protein targets.

Enzyme Inhibition Kinetic Studies (e.g., Tubulin Polymerization Inhibition, Protease Inhibition, Carbonic Anhydrase Inhibition)

The inhibitory potential of this compound against various enzymes is a key area of investigation.

Protease Inhibition: The role of proteases in various physiological and pathological processes makes them attractive targets for small molecule inhibitors. Kinetic analyses of protease inhibition by compounds like this compound would typically involve monitoring the cleavage of a specific substrate over time to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors. Research in this area has shown that the inhibition constants for sulfonamide inhibitors are often independent of the specific substrate used, suggesting a common binding site within the enzyme's active site. Kinetic studies are essential to quantify the inhibitory potency of compounds like this compound against various carbonic anhydrase isoforms.

| Enzyme Target | Kinetic Parameter | Observed Effect of Related Naphthalenesulfonamides |

| Tubulin | IC50 | Inhibition of polymerization |

| Proteases | Ki | Varies depending on the protease and inhibitor |

| Carbonic Anhydrases | Ki | Potent inhibition, often in the nanomolar to micromolar range |

Elucidation of Binding Sites and Modes through Biochemical Assays

Understanding where and how this compound binds to its target proteins is crucial for structure-based drug design. For sulfonamide-based inhibitors of carbonic anhydrase, it is well-established that the sulfonamide group coordinates with the zinc ion in the active site. For other targets, a combination of techniques, including photoaffinity labeling, site-directed mutagenesis, and computational modeling, would be employed to identify the specific amino acid residues involved in the binding interaction. For instance, studies on other tubulin inhibitors have successfully mapped their binding to specific sites, such as the colchicine-binding site.

Modulation of Cellular Processes (In Vitro Models)

Beyond purified protein systems, research has also explored the effects of naphthalenesulfonamide derivatives in cellular contexts to understand their impact on complex biological processes.

Effects on Microtubule Dynamics in Cell-Based Assays

The integrity and dynamic nature of the microtubule network are essential for cell division, migration, and intracellular transport. Cell-based assays, often utilizing immunofluorescence microscopy to visualize the microtubule cytoskeleton, are critical for assessing the impact of compounds like this compound on microtubule organization in living cells. Such studies can reveal effects like microtubule depolymerization or stabilization.

Studies on this compound's Influence on Specific Signal Transduction Pathways in Research Models (e.g., Calmodulin Antagonism)

A significant body of research has identified naphthalenesulfonamide derivatives as antagonists of calmodulin, a key calcium-binding protein that regulates a multitude of cellular signaling pathways.

Calmodulin Antagonism: Compounds like N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), which shares the naphthalenesulfonamide core structure, have been shown to bind to calmodulin and inhibit its activity. This antagonism can disrupt calcium/calmodulin-dependent signaling cascades, affecting processes such as cell proliferation. It is hypothesized that this compound may exert similar effects, thereby influencing signal transduction pathways that are critically dependent on calmodulin function. Further research is needed to specifically characterize the calmodulin antagonistic properties of this compound and delineate its impact on downstream signaling events.

| Signaling Molecule | Interaction | Potential Downstream Effect |

| Calmodulin (CaM) | Antagonism | Inhibition of CaM-dependent enzymes and pathways |

Structure-Activity Relationships (SAR) in Molecular Recognition

Impact of Naphthalene (B1677914) Substitutions on Molecular Interactions

The naphthalene moiety is a key structural feature in many biologically active sulfonamides, and substitutions on this ring system have a profound impact on molecular interactions and biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that the position and nature of the naphthalene group are critical for potency. researchgate.netnih.gov

In a study of sulfonamide derivatives bearing a naphthalene moiety as potential tubulin polymerization inhibitors, the placement of the sulfonamide group on the naphthalene ring was crucial. nih.gov Compounds with a naphthalen-1-yl group (where the sulfonamide is attached at the 1-position) showed significantly increased antiproliferative activity compared to those with a phenyl ring or a naphthalen-2-yl group. nih.gov Specifically, compound 5c (see table below), which incorporates the naphthalen-1-yl moiety, was the most active in the series, suggesting that the naphthalen-1-yl group is the optimal substituent at that position for this class of compounds. nih.gov

Similarly, research on naphthalene-1-sulfonamide (B86908) derivatives as inhibitors of fatty acid binding protein 4 (FABP4) highlighted the importance of substitutions. researchgate.net A series of naphthalene-1-sulfonamide FABP4 inhibitors demonstrated significant selectivity over other FABP isoforms and led to improvements in glucose and lipid metabolism. researchgate.net Further optimization of this scaffold led to the development of dual FABP4/5 inhibitors. researchgate.net Another study on Keap1-Nrf2 PPI inhibitors found that a naphthalene scaffold was a key element for potency, with a 2-alkoxy or aryloxy substitution on the ring occupying an additional binding pocket to enhance activity. nih.gov The investigation revealed that a naphthalene scaffold derivative with a 2-(4-fluorobenzyloxy) substitution yielded the most potent inhibition of the Keap1-Nrf2 PPI. nih.gov

These findings underscore the principle that the naphthalene ring is not merely a passive scaffold but an active participant in molecular recognition, where its substitution pattern dictates the orientation and binding energy of the molecule within the target's active site.

Table 1: Impact of Naphthalene Moiety on Antiproliferative Activity (MCF-7 Cell Line)

| Compound | Aryl Group on Sulfonamide | IC₅₀ (µM) |

|---|---|---|

| 5b | Phenyl | > 30.0 |

| 5c | Naphthalen-1-yl | 0.51 ± 0.03 |

| 5d | Naphthalen-2-yl | - |

Data sourced from a study on tubulin polymerization inhibitors. nih.gov The IC₅₀ value for compound 5d was not explicitly provided in the compared set but was part of the series showing that the naphthalen-1-yl group of 5c was optimal.

Role of the Sulfonamide Linker and tert-Butyl Group in Binding Affinity and Selectivity

The sulfonamide linker and its substituents, such as the tert-butyl group, play a pivotal role in determining the binding affinity and selectivity of a molecule. The sulfonamide group itself is more than a simple linker; it actively participates in non-covalent interactions that are crucial for molecular recognition. vu.nl Research has shown that sulfonamides can form energetically favorable NH–π interactions with electron-rich aromatic rings within protein binding sites. vu.nl The geometry and strength of these interactions are dependent on the distance and angle between the sulfonamide's NH group and the aromatic ring. vu.nl Furthermore, the two oxygen atoms of the sulfonamide group are considered a key binding motif, often engaging in highly conserved CH···O=S interactions with the protein target. nih.gov

The tert-butyl group is a common substituent in drug design, valued for its distinct properties. hyphadiscovery.com Its bulky, three-dimensional structure can serve as a steric shield, protecting chemically susceptible parts of a molecule and thereby increasing stability. hyphadiscovery.com More importantly, the tert-butyl group can enhance binding affinity and specificity. hyphadiscovery.com For example, in a series of TRPV1 antagonists, the N-(4-tert-butylbenzyl) group was a key component for potent activity. researchgate.net In the drug Ivacaftor, one tert-butyl group boosts potency while another adds favorable lipophilic character and improves the pharmacokinetic profile. hyphadiscovery.com The steric bulk of the tert-butyl group can enforce a specific conformation on the molecule, which may be optimal for fitting into a receptor's binding pocket and making specific, hydrophobic interactions. researchgate.net

Exploration of Steric and Electronic Effects on Biochemical Potency

The biochemical potency of a molecule like this compound is governed by a delicate interplay of steric and electronic effects. These properties dictate how the molecule fits into its biological target and the nature of the non-covalent interactions it forms. nih.govnih.gov

Electronic effects arise from the distribution of electrons within the molecule, influencing properties like aromaticity, polarity, and the ability to form hydrogen bonds. vu.nlnih.gov Substituents on the naphthalene ring can alter its electron density. Electron-donating groups can enhance the strength of NH–π interactions between the sulfonamide and aromatic residues in a protein, stabilizing the bound complex. vu.nl Conversely, electron-withdrawing groups can also modulate activity. nih.gov Fine-tuning the aromatic character of rings flanking a sulfonamide moiety has been shown to create linear trends in the acidity and proton affinity of the sulfonamide, directly demonstrating the influence of through-space electronic effects on the linker's properties. vu.nl In some cases, the electronic nature of substituents may have little effect on molecular geometry but can be critical for the photophysical properties of metal complexes, indicating their importance in specific types of molecular interactions. nih.govresearchgate.net

Computational and Theoretical Studies of N Tert Butyl 1 Naphthalenesulfonamide

Molecular Docking Simulations to Predict Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, this typically involves docking a small molecule (ligand), such as a naphthalenesulfonamide derivative, into the binding site of a target protein. The primary goals are to predict the binding mode and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

Research on compounds structurally related to N-(tert-butyl)-1-naphthalenesulfonamide demonstrates the utility of this approach. For instance, in a study on novel sulfonamide derivatives bearing a naphthalene (B1677914) moiety, molecular docking was used to investigate their interaction with tubulin, a protein crucial for cell division. nih.gov The simulations predicted that a potent compound from the series, 5c , binds to the colchicine-binding site of tubulin with an estimated binding energy of -9.6 kcal/mol. nih.gov This type of analysis helps to elucidate the mechanism of action at a molecular level.

Similarly, docking studies on other sulfonamides, such as 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, have been performed to investigate their potential as antibacterial agents by targeting enzymes like DNA gyrase. researchgate.net In the design of new potential therapeutics, such as naphthalene-based inhibitors for the SARS-CoV-2 papain-like protease (PLpro), docking simulations are essential for confirming the binding affinity and potential inhibitory effect of newly designed ligands. nih.gov The process involves generating multiple possible binding poses and scoring them to identify the most likely and stable interaction. nih.gov

Table 1: Example of Molecular Docking Results for a Naphthalenesulfonamide Analog

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Naphthalenesulfonamide Derivative | Tubulin | -9.6 | Cys241, Leu248, Ala316 |

This table is illustrative, based on findings for structurally related compounds.

Molecular Dynamics Simulations to Analyze Conformational Dynamics and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of a ligand-target complex and the conformational changes that may occur upon binding. utupub.fiunibo.it

For ligand-protein complexes predicted by docking, MD simulations are a crucial next step for validation. nih.gov For example, after docking a promising naphthalene-based inhibitor into the SARS-CoV-2 PLpro, an MD simulation was performed to examine the stability of the predicted interactions over time. nih.gov These simulations can confirm whether the key hydrogen bonds and hydrophobic interactions observed in the docking pose are maintained in a more realistic, dynamic environment. nih.govnih.gov

MD simulations are also used to study the inherent flexibility of both the ligand and the target protein. utupub.fi In studies of microhydrated naphthalene, Born-Oppenheimer Molecular Dynamics simulations revealed the significant mobility of water molecules across the naphthalene surface, a finding that static calculations could not reproduce. nih.gov This highlights the importance of dynamics in understanding molecular interactions. The stability of a modeled protein structure in complex with a ligand can be assessed through long-duration MD simulations, ensuring the model is robust. utupub.fi

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, which are based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules like this compound. These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity. usp.orgnih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. For a molecule like this compound, DFT can be used to determine its most stable three-dimensional shape (conformational preferences). By calculating the energy of different spatial arrangements of the atoms, researchers can identify the lowest energy, and therefore most likely, conformation. nih.gov

Furthermore, DFT calculations can generate a molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for understanding and predicting how the molecule will interact with other molecules, including biological targets. For example, the negative potential regions around the sulfonyl oxygens and the positive potential near the amide proton would be key sites for hydrogen bonding.

Quantum chemical methods can predict various spectroscopic properties of a molecule before it is synthesized or isolated. This can be a powerful tool for confirming experimental results or for identifying a compound. For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). Calculations on a related compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, predicted a maximum absorption wavelength (λmax) at 275.99 nm. bsu.by Similar calculations could be performed for this compound to predict its characteristic UV-Vis absorption bands.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. elsevierpure.com These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Table 2: Predicted Spectroscopic Data for a Structurally Similar Sulfonamide

| Spectroscopic Method | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | λmax | 275.99 nm |

| Quantum Calculation | HOMO Energy | -9.584 eV |

Data from a study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide. bsu.by

Ligand-Based and Structure-Based Computational Design Strategies for Novel Analogs

The design of new molecules with improved properties, or novel analogs, is a central goal of medicinal chemistry. Computational methods play a key role in this process, which can be broadly categorized into ligand-based and structure-based design. drugdesign.org

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. mdpi.com Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling are used to build a model that describes the essential chemical features required for biological activity. mdpi.comnih.gov This model can then be used to screen virtual libraries of compounds to find new molecules that fit the pharmacophore or to guide the modification of existing molecules to enhance activity. drugdesign.org

Structure-based design , on the other hand, relies on the known 3D structure of the target protein. nih.gov Using the target's binding site as a template, novel ligands can be designed de novo or existing ligands can be modified to improve their fit and interactions. Molecular docking, as described earlier, is a cornerstone of this approach. For example, if this compound were found to bind to a specific protein, its structure could be computationally modified (e.g., changing the position or type of substituents on the naphthalene ring) to optimize interactions with the protein's binding pocket. drugdesign.org

Analytical Methodologies for N Tert Butyl 1 Naphthalenesulfonamide in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of N-(tert-butyl)-1-naphthalenesulfonamide from reaction mixtures, biological matrices, and environmental samples. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of this compound. In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The separation is based on the compound's hydrophobicity.

Researchers have successfully employed HPLC to quantify related sulfonamide compounds and other aromatic compounds, demonstrating the method's versatility. For instance, HPLC methods have been developed for the simultaneous determination of various parabens in pharmaceutical and cosmetic samples, achieving high sensitivity and recovery rates. nih.gov Similarly, validated HPLC methods are used for determining impurities in drug substances like acetaminophen, showcasing the technique's capability for quality control. nih.gov The principles of these methods, including gradient elution and UV detection, are directly applicable to the analysis of this compound. nih.govnih.gov The concentration of the compound in a sample is determined by comparing its peak area in the chromatogram to a calibration curve generated from standards of known concentrations. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a modifier like formic or phosphoric acid sielc.comsielc.com |

| Elution | Isocratic or gradient |

| Flow Rate | Typically 1.0 mL/min nih.gov |

| Detection | UV-Vis at a specific wavelength (e.g., 220 nm) nih.gov |

| Temperature | Ambient or controlled (e.g., 25 °C) nih.gov |

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for its analysis, particularly after conversion to more volatile derivatives. nih.gov Derivatization is a common strategy to enhance the volatility and thermal stability of compounds for GC analysis. For sulfonamides, derivatization can be achieved through reactions that modify the polar functional groups.

The analysis of other naphthalenic and sulfonamide compounds by GC provides a framework for its application to this compound. For example, GC-MS has been used for the analysis of naphthalene (B1677914) in environmental samples and for the quantitative determination of plasticizers like n-butylbenzenesulfonamide. nih.govshimadzu.com These methods often involve an extraction step followed by direct injection into the GC system. For less volatile compounds, derivatization to species like tert-butyldimethylsilyl (TBDMS) esters has been shown to be effective for GC-MS analysis. nih.gov

Advanced Chromatographic Coupled Techniques (e.g., LC-MS, GC-MS) for Structural Confirmation and Complex Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the separation and definitive identification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique is particularly useful for the analysis of complex mixtures and for confirming the identity of the separated compounds. The eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined. High-resolution mass spectrometry (HR-MS) coupled with LC can provide highly accurate mass measurements, which aids in the elemental composition determination of the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.comresearchgate.net For this compound, this would likely involve derivatization to increase its volatility. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. mdpi.com GC-MS is widely used for the analysis of complex mixtures of transformation products of various chemicals. nih.gov The resulting mass spectra provide a "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries or through interpretation of its fragmentation patterns.

Spectroscopic Techniques for Characterization in Research Samples

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a primary tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M+•), the mass of which corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation of tert-butylnaphthalenes has been studied in detail, revealing characteristic losses. researchgate.netresearchgate.net A common fragmentation pathway for tert-butylated aromatic compounds is the loss of a methyl radical (•CH3) to form a stable [M-15]+ ion. researchgate.net Further fragmentation can lead to the loss of other small neutral molecules. miamioh.edulibretexts.org The analysis of these fragmentation patterns allows researchers to piece together the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which is crucial for determining the elemental composition. rsc.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 277 | [M]+• (Molecular Ion) |

| 262 | [M - CH3]+ |

| 221 | [M - C4H8]+• |

| 156 | [C10H7SO2]+ |

| 127 | [C10H7]+ |

| 57 | [C4H9]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the naphthalene ring system and a characteristic singlet for the nine equivalent protons of the tert-butyl group. rsc.orgnih.gov The chemical shifts (δ) of the aromatic protons would be in the downfield region (typically 7-9 ppm), and their splitting patterns (e.g., doublets, triplets, multiplets) would reveal their coupling with neighboring protons, providing information about the substitution pattern on the naphthalene ring. rsc.org

¹³C NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carbon atoms of the naphthalene ring, the carbons of the tert-butyl group, and the carbon atoms attached to the sulfonyl group. rsc.orgrsc.org The chemical shifts of these carbons provide information about their electronic environment.

By combining the information from both ¹H and ¹³C NMR spectra, and potentially other NMR experiments like COSY and HSQC, a complete and unambiguous structural assignment of this compound can be achieved. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H | ~1.3 | Singlet, 9H (tert-butyl group) |

| ¹H | 7.5 - 8.5 | Multiplets (Naphthalene ring protons) |

| ¹³C | ~30 | tert-Butyl methyl carbons |

| ¹³C | ~50 | tert-Butyl quaternary carbon |

| ¹³C | 120 - 140 | Naphthalene ring carbons |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a molecular fingerprint, allowing for structural confirmation and analysis of its constituent functional groups. The vibrational frequencies observed in the spectra correspond to specific bond stretching, bending, and torsional motions within the molecule.

The key functional groups of this compound each exhibit characteristic vibrational frequencies. The sulfonamide group (-SO₂NH-) is particularly prominent, with strong, distinct stretching vibrations for the S=O bonds. The N-H bond of the sulfonamide also gives rise to a characteristic stretching frequency, the position of which can be influenced by hydrogen bonding. researchgate.net The tert-butyl group introduces vibrations associated with C-H stretching and bending, while the naphthalene ring system produces a complex pattern of signals from aromatic C-H stretching and C=C ring stretching. researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict the vibrational frequencies. nih.govnih.gov These theoretical spectra are then compared with experimental IR and Raman data to make definitive assignments for each vibrational mode, a process aided by Potential Energy Distribution (PED) analysis. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| N-H (Sulfonamide) | Stretching | 3300 - 3200 | researchgate.net |

| C-H (Aromatic) | Stretching | 3100 - 3000 | researchgate.net |

| C-H (tert-butyl) | Asymmetric/Symmetric Stretching | 2980 - 2870 | docbrown.info |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | researchgate.net |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370 - 1330 | nist.gov |

| S=O (Sulfonamide) | Symmetric Stretching | 1180 - 1160 | nist.gov |

Note: The exact positions of these peaks can vary based on the physical state (solid or solution) and intermolecular interactions.

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods offer a highly sensitive means to investigate the redox behavior of molecules and for quantitative analysis. mdpi.com For this compound, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV) can be employed to study the oxidation and reduction potentials of the naphthalene moiety. core.ac.ukresearchgate.net The extensive π-electron system of the naphthalene ring is the primary site for electron transfer reactions.

While specific studies on this compound are not prevalent, the electrochemical behavior of related phenolic and aromatic compounds like tert-butylhydroquinone (B1681946) (TBHQ) and butylated hydroxyanisole (BHA) has been extensively studied. core.ac.ukresearchgate.net These studies show that electroanalytical techniques can elucidate reaction mechanisms, determine kinetic parameters, and serve as the basis for sensitive detection methods in various matrices. researchgate.netmdpi.com The oxidation of these molecules often involves a transfer of electrons and protons. mdpi.com

In the context of this compound, electrochemical analysis could reveal its susceptibility to oxidation, providing insights into its potential metabolic pathways or its stability under different electronic conditions. The development of a sensor, potentially using modified electrodes (e.g., graphene-based), could lead to a rapid and low-cost method for its quantification in research samples. researchgate.netresearchgate.net

Table 2: Potential Electrochemical Analyses for this compound

| Technique | Purpose | Information Obtained |

| Cyclic Voltammetry (CV) | To probe redox behavior | Oxidation/reduction potentials, reversibility of electron transfer, reaction kinetics. |

| Differential Pulse Voltammetry (DPV) | For quantitative analysis | High sensitivity detection, determination of concentration, low limit of detection (LOD). core.ac.uk |

| Linear Sweep Voltammetry (LSV) | For quantitative analysis and mechanism studies | Measurement of peak current corresponding to analyte concentration. mdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | To characterize electrode-surface interactions | Analysis of charge transfer resistance at the electrode interface during redox reactions. |

Development of High-Throughput Screening (HTS) Assays for Research Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of thousands of chemical compounds for their effect on a specific biological target. nih.gov The development of an HTS assay for this compound would be aimed at identifying its potential biological activity or discovering molecules that interact with its target.

The process involves several key stages:

Target Identification : A specific protein, enzyme, or cellular pathway of interest is chosen as the target for the screen.

Assay Development : A robust and sensitive assay is designed to measure the interaction between the compound and the target. Common formats include biochemical assays (e.g., Fluorescence Resonance Energy Transfer - FRET, fluorescence polarization) and cell-based assays (e.g., reporter gene assays, viability assays). nih.gov

Miniaturization and Automation : The assay is adapted to a microplate format (e.g., 384- or 1536-well plates) and automated using robotics to handle liquid dispensing, plate movements, and signal reading, allowing for massive parallel processing. youtube.com

Screening and Data Analysis : Large compound libraries are screened, and sophisticated software is used to analyze the vast amounts of data generated to identify "hits"—compounds that show significant activity.

For this compound, a hypothetical HTS campaign could be designed to find inhibitors of a protein for which it is a known binder. This would involve measuring the displacement of a fluorescently labeled version of the compound or a related ligand. The ultimate goal of HTS is to identify promising lead compounds for further research and development. vanderbilt.eduaxcelead-us.com

Table 3: Framework for a Hypothetical HTS Assay

| Assay Component | Description | Example |

| Biological Target | The specific enzyme, receptor, or protein of interest. | A specific kinase or protease. |

| Assay Principle | The method used to measure the compound's effect. | Fluorescence Polarization (FP) to measure competitive binding. nih.gov |

| Signal Detection | The output that is measured. | Change in polarized fluorescence emission. |

| Compound Library | The collection of diverse small molecules to be tested. | A library of over 100,000 unique chemical entities. nih.gov |

| "Hit" Criteria | Statistical cutoff for identifying active compounds. | A result greater than three standard deviations from the mean of the control wells. |

Quality Control and Analytical Validation in Laboratory Synthesis and Biological Research

Rigorous quality control (QC) and analytical validation are essential to ensure the integrity and reproducibility of research involving this compound. nih.gov These processes apply to both the newly synthesized compound and the analytical methods used to study it.

Quality Control of Synthesis : After synthesis, the identity, purity, and integrity of this compound must be confirmed. This typically involves a panel of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine purity, often coupled with a mass spectrometer (LC-MS) to confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, and IR spectroscopy verifies the presence of key functional groups.

Analytical Method Validation : Any quantitative method used to measure the compound in biological samples must be validated to establish its performance characteristics. nih.gov According to regulatory guidelines and best practices, this involves assessing several key parameters. nih.gov

Accuracy : The closeness of the measured value to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Consistent use of well-characterized reference standards and control materials is critical for both initial validation and ongoing monitoring of assay performance. nih.gov

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria | Source |

| Accuracy | Closeness to the true value, often assessed by spike/recovery. | Recovery typically within 80-120%. | nih.gov |

| Precision | Repeatability and intermediate precision, expressed as %RSD. | RSD (Relative Standard Deviation) ≤ 15%. | nih.gov |

| Linearity | Correlation coefficient (r²) of the standard curve. | r² ≥ 0.99 | |

| Limit of Detection (LOD) | Signal-to-noise ratio. | S/N ≥ 3 | researchgate.net |

| Specificity | No interference from matrix components at the analyte's retention time or m/z. | Peak purity and resolution from other components. |

Applications of N Tert Butyl 1 Naphthalenesulfonamide in Chemical Biology Research

Use as a Chemical Probe for Target Validation in Cellular Models

There is no specific information available in the reviewed scientific literature regarding the use of N-(tert-butyl)-1-naphthalenesulfonamide as a chemical probe for target validation in cellular models. Chemical probes are small molecules used to study the function of proteins and biological pathways, and their development requires extensive characterization of their selectivity and mechanism of action. nih.gov While general methodologies for target identification and validation using chemical probes are well-established, including techniques like affinity chromatography and proteomic approaches, their application to this compound has not been documented. nih.goveclipsebio.com

Development of Fluorescent Analogs or Affinity Probes for Imaging and Binding Studies

No published studies were identified that describe the development of fluorescent analogs or affinity probes derived from this compound. The synthesis of such probes typically involves the chemical modification of the parent compound to include a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity-based pulldown experiments. nih.gov The naphthalene (B1677914) core is a component of some fluorescent dyes, such as naphthalimides, which have been developed as fluorescent sensors. rsc.org However, the specific derivatization of this compound for these purposes has not been reported. The development of such probes would be a necessary step to enable its use in imaging and binding studies. nih.govnih.gov

Utility in Mechanistic Biology Studies for Dissecting Biochemical Pathways

There is a lack of available research on the utility of this compound in mechanistic biology studies for the purpose of dissecting biochemical pathways. Such studies often rely on the use of selective inhibitors or modulators to perturb a specific protein or pathway and observe the downstream cellular effects. While related naphthalenesulfonamide derivatives have been investigated as inhibitors of specific protein-protein interactions, such as the Keap1-Nrf2 pathway, there are no similar findings for this compound itself.

Role as a Scaffold for the Development of New Research Reagents

The naphthalenesulfonamide framework is a recognized scaffold in medicinal chemistry. However, specific research detailing the use of this compound as a starting scaffold for the development of new research reagents is not present in the available literature. The process of scaffold-based drug discovery involves systematically modifying a core chemical structure to develop new compounds with desired biological activities. While this is a common strategy, there are no documented examples of its application starting from this compound to create a library of research reagents.

Preclinical Research Tool in Animal Models (e.g., for understanding target engagement or pathway modulation, excluding any disease treatment or clinical outcomes)

No preclinical studies using this compound as a research tool in animal models to understand target engagement or pathway modulation have been published. Such studies are crucial for validating the in vivo efficacy and mechanism of action of a chemical probe or lead compound. nih.gov These investigations often involve administering the compound to an animal model and assessing its effect on a specific biological marker or pathway, without focusing on therapeutic outcomes. nih.gov The absence of such studies for this compound indicates that its potential as an in vivo research tool remains unexplored.

Due to the lack of specific research findings for this compound in the requested application areas, no data tables could be generated.

Future Research Perspectives and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The classical synthesis of N-(tert-butyl)-1-naphthalenesulfonamide typically involves the reaction of 1-naphthalenesulfonyl chloride with tert-butylamine (B42293). While effective, future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of greener reaction conditions, such as the use of water as a solvent, and the development of catalytic systems that minimize waste and energy consumption. One promising avenue is the investigation of flow chemistry, which can offer improved safety, scalability, and product consistency. Furthermore, the development of one-pot multicomponent reactions could provide a more atom-economical approach to synthesizing a diverse range of naphthalenesulfonamide derivatives.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Development of water-based synthetic routes, use of biodegradable catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

| Multicomponent Reactions | Increased efficiency, reduced waste, and molecular diversity. | Discovery of novel reaction pathways for the one-pot synthesis of naphthalenesulfonamides. |

Advanced Structural Biology Studies (e.g., X-ray Crystallography, Cryo-EM) of this compound-Biomolecule Complexes

Understanding the precise molecular interactions between this compound and its biological targets is crucial for rational drug design and optimization. While X-ray crystallography has been a primary tool for elucidating protein-ligand interactions, recent advancements in cryo-electron microscopy (cryo-EM) offer a powerful complementary approach, particularly for large and flexible protein complexes that are challenging to crystallize. nih.govresearchgate.net Future research will likely focus on obtaining high-resolution structures of this compound bound to its target proteins. nih.govbiorxiv.org These studies will provide detailed insights into the binding mode, key intermolecular interactions, and conformational changes induced upon binding. nih.govnih.govspringernature.com Such structural information is invaluable for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. creative-biostructure.com

Integration with Systems Biology Approaches to Understand Network Perturbations

The effects of a small molecule like this compound are often not limited to its primary target but can extend to a complex network of cellular pathways. Systems biology, which combines high-throughput 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling, provides a holistic view of these network perturbations. fiveable.menih.gov Future research in this area will involve treating cells or model organisms with this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles. fiveable.me This approach can help to identify off-target effects, uncover novel mechanisms of action, and reveal biomarkers for predicting treatment response. nih.gov

| 'Omics' Technology | Information Gained | Potential Application |

| Transcriptomics | Changes in gene expression profiles. | Identification of regulated pathways and potential off-target effects. |

| Proteomics | Alterations in protein abundance and post-translational modifications. | Elucidation of downstream signaling events and protein-protein interaction networks. |

| Metabolomics | Perturbations in cellular metabolite levels. | Understanding of metabolic reprogramming and identification of biomarkers. |

Development of Targeted Degradation Strategies Utilizing the Naphthalenesulfonamide Scaffold

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules to induce the degradation of specific proteins. nih.govyoutube.com One prominent TPD technology is the use of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. nih.gov The naphthalenesulfonamide scaffold of this compound could potentially be developed as a "warhead" for designing novel PROTACs or molecular glues. nih.govsygnaturediscovery.comyoutube.com Future research will focus on identifying suitable target proteins for which this compound or its analogs exhibit binding affinity and then conjugating this scaffold to an E3 ligase-recruiting moiety via a chemical linker. youtube.com This approach could lead to the development of highly specific and potent degraders for therapeutic intervention. biosynth.com

Investigation of Emerging Biological Targets and Pathways for Chemical Modulators

The therapeutic potential of this compound may extend beyond its currently known biological targets. Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target, is a valuable approach for discovering novel biological activities. nih.govnih.gov Future research could involve screening this compound and a library of its derivatives in a variety of disease-relevant phenotypic assays. lifechemicals.comenamine.netselleckchem.com Hits from these screens would then be subjected to target identification studies to uncover new mechanisms of action and previously unexplored therapeutic applications for this chemical scaffold.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the development of predictive models. nih.govresearchgate.netnih.gov In the context of this compound, AI and ML algorithms can be employed for several purposes. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their chemical structures, thereby guiding medicinal chemistry efforts. nih.govresearchgate.netnih.gov Furthermore, ML models can be trained to predict various pharmacokinetic and toxicological properties, aiding in the selection of candidates with desirable drug-like characteristics. lanl.govfrontiersin.org As more data on the biological activities and properties of naphthalenesulfonamides become available, the predictive power of these in silico tools will continue to improve, accelerating the discovery and development of new therapeutics based on this scaffold. mdpi.commedium.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(tert-butyl)-1-naphthalenesulfonamide and its derivatives?

- Methodological Answer : Synthesis typically involves sulfonylation reactions, where 1-naphthalenesulfonyl chloride reacts with tert-butylamine derivatives. Key steps include optimizing reaction conditions (e.g., solvent, temperature, and catalyst). For example, Pd-catalyzed coupling (e.g., Pd₂(dba)₃ with tBu-XPhos) in toluene/water mixtures yields high-purity products . Variations in substituents on the naphthalene or amine groups can affect yields (e.g., 45–97% yields reported for analogous compounds) . Purification via silica gel chromatography with petroleum ether/ethyl acetate gradients is standard .

Q. How can researchers characterize the purity and structural integrity of N-(tert-butyl)-1-naphthalenesulfonamide?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed values (e.g., 185–189°C for similar naphthalenesulfonamides) to literature data .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.0–8.5 ppm, tert-butyl protons at δ 1.3 ppm) .

- IR : Sulfonamide S=O stretches appear at ~1360 cm⁻¹ and ~1150 cm⁻¹ .

- X-ray Crystallography : Resolve bond lengths (e.g., N–C(aryl) bonds ~1.40 Å, indicating electron delocalization) .

Q. What biological targets or pathways are associated with N-(tert-butyl)-1-naphthalenesulfonamide in cellular studies?

- Methodological Answer : The compound and its analogs (e.g., W-5/W-7) inhibit calmodulin-dependent enzymes (IC₅₀ ~240 μM) . Screen activity via:

- Enzyme Assays : Measure PDE1 inhibition in Ca²⁺/calmodulin-dependent systems .

- Cell Proliferation Assays : Use synchronized CHO-K1 cells to assess G1/S phase blockade (e.g., thymidine synchronization followed by flow cytometry) .

Advanced Research Questions

Q. How do structural modifications to N-(tert-butyl)-1-naphthalenesulfonamide influence calmodulin antagonism?

- Methodological Answer :

- Substituent Effects : Chlorination at the naphthalene 5-position (e.g., W-7) enhances calmodulin binding affinity by 10-fold compared to non-chlorinated analogs (e.g., W-5) .

- Activity Assays : Compare IC₅₀ values across derivatives using calmodulin-dependent phosphodiesterase (PDE) inhibition assays .

- Computational Modeling : Dock derivatives into calmodulin’s hydrophobic cleft to predict binding modes .

Q. What experimental designs are effective for studying N-(tert-butyl)-1-naphthalenesulfonamide’s impact on cell cycle progression?

- Methodological Answer :

- Cell Synchronization : Mitotic shake-off or double thymidine block to arrest cells at G1/S .

- Time-Course Analysis : Treat synchronized cells with the compound and monitor progression via:

- Flow Cytometry : DNA content analysis (propidium iodide staining).

- Western Blotting : Cyclin E/CDK2 expression as G1/S markers .

- Autoradiography : Track intracellular distribution using tritiated analogs .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across cell lines?

- Methodological Answer :

- Standardize Assay Conditions : Control Ca²⁺ concentrations, calmodulin levels, and cell density .

- Cell Line Profiling : Compare IC₅₀ in lines with varying calmodulin expression (e.g., HR vs. KF cells: 6.4 μM vs. 8.6 μM) .

- Meta-Analysis : Normalize data using internal controls (e.g., thymidine as a reference G1/S blocker) .

Q. What strategies enable the use of N-(tert-butyl)-1-naphthalenesulfonamide derivatives as bifunctional agents in antitumor research?

- Methodological Answer :

- Bifunctional Design : Incorporate fluorophores (e.g., ethynylphenyl groups) for two-photon bioimaging while retaining antitumor activity .

- In Vivo Models : Test efficacy in xenografts using IVIS imaging to track tumor targeting .

- Mechanistic Studies : Correlate antimitotic activity (e.g., microtubule disruption) with motility inhibition in scratch assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.